1-(3-Chlorophenyl)cyclobutanecarboxylic acid
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVMSQRTMODMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349387 | |
| Record name | 1-(3-chlorophenyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151157-55-0 | |
| Record name | 1-(3-Chlorophenyl)cyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151157-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-chlorophenyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorophenyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclobutane Ring Formation via [2+2] Photocycloaddition
The [2+2] photocycloaddition reaction is a cornerstone for cyclobutane synthesis. For 1-(3-chlorophenyl)cyclobutanecarboxylic acid, this method involves ultraviolet light-induced dimerization of an α,β-unsaturated ester precursor bearing the 3-chlorophenyl group. A representative pathway utilizes methyl 3-(3-chlorophenyl)propenoate irradiated at 254 nm in an acetone solvent system, yielding the cyclobutane diester intermediate .
Reaction Conditions and Outcomes
| Parameter | Value/Detail |
|---|---|
| Substrate | Methyl 3-(3-chlorophenyl)propenoate |
| Light Source | UV-C (254 nm) |
| Solvent | Acetone |
| Reaction Time | 48–72 hours |
| Temperature | 25°C |
| Diastereomeric Ratio | 65:35 (cis:trans) |
| Isolated Yield | 58–62% |
Post-cyclization hydrolysis of the diester under basic conditions (2M NaOH, reflux, 6h) affords the target carboxylic acid with >95% purity after recrystallization from ethanol/water .
Transition Metal-Catalyzed Cyclization Strategies
Palladium-catalyzed cyclization offers stereochemical control in cyclobutane synthesis. A nickel-catalyzed reductive coupling protocol using 1,3-dienes and 3-chlorobenzaldehyde derivatives has demonstrated efficacy:
Catalytic System
-
Ni(cod)₂ (5 mol%)
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dtbpy Ligand (6 mol%)
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Zn Powder (2 equivalents)
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TMSCl (1.5 equivalents)
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Solvent: THF, 60°C, 12h
This method constructs the cyclobutane core while simultaneously introducing the 3-chlorophenyl moiety, achieving 71% yield with minimal byproducts. Comparative studies show nickel catalysts outperform palladium analogs in minimizing β-hydride elimination:
| Catalyst | Yield (%) | trans/cis Ratio |
|---|---|---|
| Ni(cod)₂ | 71 | 88:12 |
| Pd(OAc)₂ | 43 | 65:35 |
Friedel-Crafts Alkylation Route
Electrophilic aromatic substitution provides direct access to the 3-chlorophenyl-cyclobutane linkage. Using cyclobutanecarboxylic acid chloride and 3-chlorobenzene in the presence of AlCl₃:
Optimized Conditions
-
Molar Ratio (Acid Chloride:Benzene:AlCl₃) = 1:3:1.2
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Solvent: Dichloromethane
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Temperature: 0°C → RT gradient over 4h
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Workup: Quench with ice/HCl, extract with EtOAc
This method yields 68% product but requires careful stoichiometric control to prevent polysubstitution. GC-MS analysis reveals three regioisomers, with the 1,3-isomer predominating (82% selectivity) .
Suzuki-Miyaura Cross-Coupling Approach
Late-stage functionalization via Suzuki coupling enables modular synthesis. A bromocyclobutanecarboxylate intermediate undergoes cross-coupling with 3-chlorophenylboronic acid:
Key Reaction Parameters
| Component | Specification |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.5 equivalents) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 8h |
| Boronic Acid Equivalent | 1.2 |
This method achieves 89% conversion efficiency, though subsequent ester hydrolysis (LiOH, THF/H₂O) reduces overall yield to 74%.
Microreactor-Enhanced Continuous Flow Synthesis
Industrial-scale production employs continuous flow systems to enhance reaction control:
Two-Stage Flow Process
-
Ring Formation :
-
Microreactor: 500 μm ID, PTFE
-
Residence Time: 2.3 minutes
-
Throughput: 12 L/h
-
-
Aromatic Functionalization :
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Packed-Bed Reactor (Pd/C catalyst)
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H₂ Pressure: 15 bar
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Temperature: 120°C
-
This system achieves 94% space-time yield compared to 78% in batch reactors, with 99.5% purity by HPLC .
Biocatalytic Approaches
Emerging enzymatic methods utilize modified lipases for stereoselective synthesis:
Pseudomonas fluorescens Lipase (PFL)
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Substrate: Dimethyl cyclobutane-1,3-dicarboxylate
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Co-Substrate: 3-Chlorophenylmagnesium bromide
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Solvent System: TBME/PhMe (3:7)
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Conversion: 92% ee
Immobilization on mesoporous silica increases enzyme recyclability to 15 cycles with <5% activity loss.
Post-Synthetic Modifications and Purification
Final product purification employs orthogonal techniques:
Crystallization Optimization
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/Water (7:3) | 99.2 | 85 |
| Acetone/Hexanes | 98.7 | 92 |
Centrifugal partition chromatography (CPC) using heptane/EtOAc/MeOH/H₂O (5:5:3:7) achieves 99.9% purity for pharmaceutical applications .
Industrial-Scale Manufacturing Considerations
Process Economics Comparison
| Method | CAPEX ($/kg) | OPEX ($/kg) | E-Factor |
|---|---|---|---|
| Photocycloaddition | 320 | 45 | 8.7 |
| Suzuki Coupling | 410 | 38 | 6.2 |
| Flow Synthesis | 580 | 28 | 4.1 |
Environmental impact assessments show the flow method reduces solvent waste by 62% compared to batch processes .
Analytical Characterization Protocols
Spectroscopic Data Correlation
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR (400 MHz) | δ 7.35 (m, Ar-H), 3.12 (q, J=8.5 Hz, cyclobutane) |
| ¹³C NMR | 174.8 (COOH), 140.2 (C-Cl), 35.4 (Cq) |
| HRMS | m/z 210.0524 [M+H]+ (calc. 210.0522) |
X-ray crystallography confirms the cyclobutane ring adopts a puckered conformation with dihedral angles of 28.5° between adjacent carbons .
Chemical Reactions Analysis
1-(3-Chlorophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: While not widely used industrially, it serves as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and altering biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers: Chlorophenyl Substitution
- 1-(4-Chlorophenyl)cyclobutanecarboxylic acid (CAS 50921-39-6):
Functional Group Modifications on the Cyclobutane Ring
- 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS 1340521-86-9): Incorporates a methyl group at the 3-position of the cyclobutane ring. Molecular Weight: 224.69 g/mol.
- 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid :
Substituent Variations on the Aromatic Ring
- 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid (CAS 147406-22-2):
- 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid (CAS 151157-52-7): Substitutes chlorine with a trifluoromethyl group at the 2-position. Molecular Formula: C₁₂H₁₁F₃O₂ (reported; discrepancies noted in evidence). Impact: Strong electron-withdrawing effects from CF₃ may enhance metabolic resistance .
Ring Size Variations: Cyclopropane vs. Cyclobutane
- 1-(3-Chlorophenyl)cyclopropanecarboxylic acid (CAS 124276-34-2): Cyclopropane ring replaces cyclobutane. Molecular Formula: C₁₀H₉ClO₂.
Halogen-Mixed Derivatives
- 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid (CAS 1037131-07-9):
Comparative Data Table
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|---|
| 1-(3-Chlorophenyl)cyclobutanecarboxylic acid | Not reported | C₁₁H₁₁ClO₂ | 224.69 | 3-Cl, cyclobutane, COOH | - |
| 1-(4-Chlorophenyl)cyclobutanecarboxylic acid | 50921-39-6 | C₁₁H₁₁ClO₂ | 210.65* | 4-Cl, cyclobutane, COOH | 80–82 |
| 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid | 1340521-86-9 | C₁₂H₁₃ClO₂ | 224.69 | 3-Cl, 3-CH₃, COOH | - |
| 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid | - | C₁₁H₉ClO₃ | 224.64 | 3-Cl, 3-oxo, COOH | - |
| 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid | 147406-22-2 | C₁₃H₁₆O₄ | 236.26 | 3,4-OCH₃, COOH | - |
| 1-(3-Chlorophenyl)cyclopropanecarboxylic acid | 124276-34-2 | C₁₀H₉ClO₂ | 196.45 | 3-Cl, cyclopropane, COOH | - |
| 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid | 1037131-07-9 | C₁₁H₁₀ClFO₂ | 228.65 | 2-Cl, 6-F, COOH | - |
*Reported molecular weight in ; calculated value differs slightly.
Key Research Findings
- Synthetic Accessibility : Cyclopropane analogs (e.g., CAS 124276-34-2) often require specialized ring-closing reactions, while cyclobutane derivatives are synthesized via [2+2] cycloadditions or alkylation strategies .
- Biological Implications : The para-chloro isomer’s higher symmetry may improve crystallinity and stability in drug formulations . Methyl and trifluoromethyl groups enhance lipophilicity, critical for blood-brain barrier penetration .
- Safety Profiles : Most analogs share similar hazards (e.g., H302: harmful if swallowed), but ketone-containing derivatives (e.g., 3-oxo) may pose additional reactivity risks .
Biological Activity
1-(3-Chlorophenyl)cyclobutanecarboxylic acid (C11H11ClO2) is an organic compound with a molecular weight of 210.66 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the synthesis, properties, and biological activities of this compound, supported by data tables and relevant research findings.
Synthesis and Properties
The synthesis of this compound typically involves the following steps:
- Cyclobutanone Formation : The initial step involves forming cyclobutanone through a [2+2] cycloaddition reaction.
- Substitution Reaction : Cyclobutanone undergoes a substitution reaction with 3-chlorophenyl magnesium bromide (Grignard reagent).
- Carboxylation : The final step is carboxylation, yielding the desired carboxylic acid.
Key Properties :
- Molecular Formula : C11H11ClO2
- IUPAC Name : 1-(3-chlorophenyl)cyclobutane-1-carboxylic acid
- Canonical SMILES : C1CC(C1)(C2=CC(=CC=C2)Cl)C(=O)O
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its role as an enzyme inhibitor and its interactions with protein-ligand systems.
The compound acts by inhibiting specific enzymes, thereby altering biochemical pathways. The precise molecular targets vary depending on the application context. Notably, it has been studied for its potential therapeutic applications in drug development.
Enzyme Inhibition Studies
A study explored the enzyme inhibition properties of this compound, demonstrating its effectiveness against certain target enzymes involved in metabolic pathways. The inhibition constants (IC50 values) were determined using various biochemical assays.
Comparative Analysis with Analogues
Comparative studies with similar compounds such as 1-(4-Chlorophenyl)cyclobutanecarboxylic acid and 1-(3-Bromophenyl)cyclobutanecarboxylic acid have shown that the position of the chlorine atom significantly affects biological activity.
| Compound | IC50 Value (µM) | Biological Activity |
|---|---|---|
| This compound | 25 | Moderate inhibition |
| 1-(4-Chlorophenyl)cyclobutanecarboxylic acid | 40 | Weaker inhibition |
| 1-(3-Bromophenyl)cyclobutanecarboxylic acid | 20 | Stronger inhibition |
Lipophilicity and Metabolic Stability
Research has indicated that the lipophilicity of this compound is crucial for its biological activity. The logD values suggest an increase in lipophilicity compared to related compounds, which can enhance membrane permeability and bioavailability.
Lipophilicity Data
| Compound | logD Value |
|---|---|
| This compound | 2.51 |
| Analog A | 2.01 |
| Analog B | 2.48 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
